Dimethylaminothiourea

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the properties and synthesis of organic compounds containing a carbon-sulfur bond. wikipedia.orgwikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are crucial components of many pharmaceuticals, such as penicillin. wikipedia.orgbritannica.com The chemistry of organosulfur compounds is distinct from that of their oxygen and nitrogen analogues because sulfur is a third-period element, which allows it to adopt various oxidation states and bonding geometries. britannica.comnih.gov

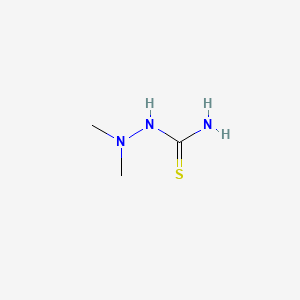

N,N-Dimethylaminothiourea, with the chemical formula (CH₃)₂NCSNH₂, is a derivative of thiourea (B124793). It belongs to the class of thioureas, which are defined by the presence of a thiocarbonyl (C=S) functional group. evitachem.com The structure of N,N-Dimethylaminothiourea is characterized by a thiourea core where the nitrogen of an amino group is substituted with two methyl groups. evitachem.com This substitution pattern distinguishes it from its isomer N,N'-dimethylthiourea, where each nitrogen atom of the thiourea is substituted with one methyl group. The presence of the sulfur atom and the specific arrangement of nitrogen and methyl groups make N,N-Dimethylaminothiourea a versatile molecule in coordination chemistry and as an organocatalyst. evitachem.com

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉N₃S (Note: Formula in search result evitachem.com appears to be a typo) |

| Molecular Weight | Approximately 119.19 g/mol |

| Appearance | White crystalline solid |

| Key Functional Groups | Thiocarbonyl (C=S), Dimethylamino group evitachem.com |

| Solubility | Soluble in polar solvents evitachem.com |

Historical Perspectives on Thiourea Derivatives in Catalysis and Synthesis

Thiourea and its derivatives have a long history as functional molecules in chemistry, initially recognized for their capacity to act as ligands in coordination chemistry through either their sulfur or nitrogen atoms. sphinxsai.com However, their role expanded dramatically with the rise of organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. wikipedia.org

A pivotal moment for thiourea-based catalysis occurred in 1998, when Peter R. Schreiner and his colleagues identified that electron-poor thiourea derivatives could function as highly effective hydrogen-bonding organocatalysts. wikipedia.orgrsc.org These catalysts operate through non-covalent interactions, specifically by forming double hydrogen bonds with substrates, which activates them towards nucleophilic attack. wikipedia.org This "partial protonation" mechanism proved to be a powerful strategy in asymmetric synthesis. wikipedia.org

Following this discovery, the early 2000s saw a rapid development of new chiral thiourea derivatives designed for stereoselective reactions. Researchers like Jacobsen, Takemoto, Nagasawa, and others introduced bifunctional thiourea catalysts that incorporated an additional basic site (like an amine or guanidine (B92328) group) alongside the hydrogen-bonding thiourea motif. wikipedia.orgbeilstein-journals.org This bifunctional design allowed for the simultaneous activation of both the electrophile and the nucleophile, leading to significant improvements in reaction efficiency and enantioselectivity for a range of important transformations, including Michael additions, Aza-Henry reactions, and Baylis-Hillman reactions. wikipedia.orgrsc.orgbeilstein-journals.org

| Year | Development | Significance |

|---|---|---|

| 1998 | Schreiner's group introduces electron-poor thioureas as H-bonding catalysts. wikipedia.orgrsc.org | Established thioureas as effective non-covalent organocatalysts. |

| 1998 | Jacobsen develops a chiral Schiff base thiourea for asymmetric Strecker reactions. wikipedia.org | Early application of chiral thioureas in asymmetric synthesis. |

| 2003 | Takemoto reports a bifunctional chiral thiourea for Michael and Aza-Henry reactions. wikipedia.org | Demonstrated the power of bifunctional catalysts combining H-bonding and a basic site. |

| 2004 | Nagasawa's group creates a chiral bis-thiourea for asymmetric Baylis-Hillman reactions. wikipedia.org | Expanded the scope of thiourea catalysis to different reaction types. |

| 2006 | Yong Tang's lab develops a chiral bifunctional pyrrolidine-thiourea for enantioselective Michael additions. wikipedia.org | Advanced the design of highly effective bifunctional thiourea catalysts. |

Overview of Current Research Trajectories for N,N-Dimethylaminothiourea

Current research continues to build on the foundational principles of thiourea chemistry, exploring new applications for derivatives like N,N-Dimethylaminothiourea. A significant area of investigation is in the field of polymer chemistry and materials science. For instance, recent studies have explored the use of chiral aminothiourea derivatives, which share the core structure of N,N-Dimethylaminothiourea, as organocatalysts for the stereoselective ring-opening polymerization (ROP) of racemic lactide. acs.org This process is critical for producing polylactide (PLA), a biodegradable and biocompatible polymer. The research demonstrated that binary catalytic systems featuring these aminothioureas could produce highly isotactic PLAs, which are semicrystalline materials with desirable thermal properties. acs.org

Another active research direction involves leveraging the unique properties of N,N-Dimethylaminothiourea in coordination chemistry and for its potential biological applications. The compound is utilized as a ligand to form metal complexes. Furthermore, research has investigated its potential as an antimicrobial agent, showing efficacy against various bacterial strains. Its anticancer potential is also a subject of study, based on the broader ability of thiourea compounds to inhibit cancer cell proliferation. These research paths highlight a trend towards developing functional molecules for specialized applications in medicine and materials.

Significance of N,N-Dimethylaminothiourea in Contemporary Organic Synthesis and Materials Science

The importance of N,N-Dimethylaminothiourea and its related derivatives in modern chemical science is twofold, spanning both organic synthesis and materials science.

In organic synthesis , its primary significance lies in its role as an organocatalyst. evitachem.com Thiourea-based catalysts are valued for their ability to facilitate reactions through hydrogen bonding, offering a "green" and sustainable alternative to metal-based catalysts. wikipedia.org N,N-Dimethylaminothiourea is specifically used as a catalyst in reactions such as Michael additions, a fundamental carbon-carbon bond-forming reaction. evitachem.com Its ability to act as a nucleophile also allows it to participate in substitution reactions with electrophiles like alkyl halides. evitachem.com The development of bifunctional catalysts based on the aminothiourea scaffold has been particularly impactful, enabling highly enantioselective transformations that are crucial for the synthesis of complex chiral molecules. beilstein-journals.orgnih.gov

In materials science , the compound is significant for its role in the synthesis of advanced and functional materials. evitachem.com The most prominent example is its application in creating biodegradable polymers. evitachem.com As demonstrated in recent research, aminothiourea catalysts are instrumental in the controlled polymerization of lactide to form PLA, a key material in sustainable packaging, medical implants, and 3D printing. acs.org The ability to control the stereochemistry of the polymer using these catalysts allows for the fine-tuning of its physical properties, such as crystallinity and melting point, which is a major goal in modern polymer science. acs.org This positions N,N-Dimethylaminothiourea derivatives as enabling tools for the development of next-generation sustainable materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylaminothiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUJTISUCSKKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413189 | |

| Record name | Dimethylaminothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2289-53-4 | |

| Record name | Dimethylaminothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N,n Dimethylaminothiourea

Established Synthetic Pathways to N,N-Dimethylaminothiourea and Analogues

The primary and most widely employed method for synthesizing N,N-disubstituted thioureas, including N,N-dimethylaminothiourea, involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.comnih.govmdpi.com Specifically for N,N-dimethylaminothiourea, this would involve the reaction of an appropriate isothiocyanate with N,N-dimethylhydrazine. The reaction is typically straightforward and can be carried out under mild conditions, often at room temperature, and can lead to high yields of the desired thiourea (B124793) derivative. mdpi.com

Alternative synthetic routes to thioureas in general include:

From Thiophosgene (B130339) and Amines: The reaction of thiophosgene with two equivalents of an amine can produce symmetrical N,N'-disubstituted thioureas. wikipedia.orgoup.com This method, however, is often avoided due to the high toxicity of thiophosgene. oup.com

From Carbon Disulfide and Amines: Amines can react with carbon disulfide to form dithiocarbamate (B8719985) salts, which can then be desulfurized in situ to produce an isothiocyanate. This isothiocyanate can then react with another amine molecule to form the thiourea. nih.govbohrium.com

From Cyanamides: Unsubstituted thioureas can be prepared by treating a cyanamide (B42294) with hydrogen sulfide (B99878) or a similar sulfide source. wikipedia.org

The synthesis of the key precursor, N,N-dimethylhydrazine, can be achieved through various methods, including the reductive alkylation of an acid hydrazide with formaldehyde, followed by hydrolysis or hydrazinolysis. google.comwikipedia.org

Reaction Mechanisms and Optimization Strategies in Synthesis

Optimization strategies for this synthesis often focus on:

Solvent Choice: Dichloromethane and tert-butanol (B103910) are commonly used solvents. mdpi.com The choice of solvent can influence reaction rates and ease of product isolation.

Temperature Control: While many reactions proceed at room temperature, for less reactive amines or to control selectivity, heating (reflux) may be necessary. mdpi.com

Stoichiometry: The molar ratio of the isothiocyanate to the amine is a critical parameter. A slight excess of one reactant may be used to drive the reaction to completion. mdpi.com

Catalysis: In some cases, a base can be used to facilitate the reaction, particularly when dealing with less nucleophilic amines. nih.gov

The progress of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed. mdpi.com

Precursor Design and Ligand Engineering for Thiourea Scaffolds

The design of precursors for thiourea synthesis is crucial for introducing desired functionalities into the final molecule. Thiourea itself is a versatile precursor for a wide range of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org

Key considerations in precursor design include:

Isothiocyanate Selection: The R-group of the isothiocyanate (R-N=C=S) will become one of the substituents on the final thiourea. A vast array of isothiocyanates are commercially available or can be synthesized, allowing for significant structural diversity. mdpi.comacs.org

Amine Selection: The choice of the amine determines the other substituent(s) on the thiourea. For N,N-dimethylaminothiourea, the precursor is N,N-dimethylhydrazine.

Functional Group Tolerance: Modern synthetic methods for thiourea synthesis exhibit high functional group tolerance, allowing for the incorporation of various functionalities for specific applications. acs.org

Ligand engineering involves the strategic design of thiourea-based molecules to act as ligands for metal ions. The presence of both sulfur and nitrogen atoms allows thioureas to act as effective σ-donors and π-acceptors, leading to diverse coordination modes with metal ions. mdpi.com By modifying the substituents on the thiourea scaffold, the electronic and steric properties of the ligand can be fine-tuned to achieve desired coordination properties and catalytic activities. For instance, thiourea-functionalized dendrimers have been synthesized to act as multivalent hosts for guest molecules. nih.gov

Derivatization Strategies for N,N-Dimethylaminothiourea

Derivatization is the chemical modification of a compound to create a new compound with properties suitable for a specific application. researchgate.net This can enhance detectability in analytical methods or alter biological activity. researchgate.netrsc.org For N,N-dimethylaminothiourea, derivatization can occur at the thiourea moiety or the dimethylamino group.

Functionalization of the Thiourea Moiety

The thiourea group (S=C(NR₂)₂) is a versatile functional group that can undergo various reactions:

Alkylation: The sulfur atom of the thiourea is nucleophilic and can be alkylated with alkyl halides to form isothiouronium salts. wikipedia.org These salts can then be hydrolyzed to thiols. wikipedia.org

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. wikipedia.org Thiourea can be oxidized to thiourea dioxide, a common reducing agent. wikipedia.org

Cyclization Reactions: Thioureas are key building blocks for the synthesis of various heterocyclic compounds. For example, they can react with α-haloketones to form aminothiazoles or with β-dicarbonyl compounds to yield pyrimidine (B1678525) derivatives. wikipedia.org Functionalized thioureas can undergo cyclization with bromoacyl bromides to produce iminothiazolidinones. researchgate.net

Formation of Metal Complexes: The sulfur atom of the thiourea can coordinate with metal ions, making thiourea derivatives useful as ligands in coordination chemistry and for the synthesis of metal sulfides. wikipedia.orgacs.org

Below is a table summarizing some functionalization reactions of the thiourea moiety:

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| S-Alkylation | Alkyl halide (RX) | Isothiouronium salt | wikipedia.org |

| Oxidation | Hydrogen peroxide (H₂O₂) | Thiourea dioxide | wikipedia.org |

| Cyclization | α-Haloketone | Aminothiazole | wikipedia.org |

| Cyclization | β-Dicarbonyl compound | Pyrimidine derivative | wikipedia.org |

| Metal Sulfide Formation | Metal ion (e.g., Hg²⁺) | Metal sulfide (e.g., HgS) | wikipedia.org |

Modification of the Dimethylamino Group

The dimethylamino group [(-N(CH₃)₂)] can also be the site of derivatization, although this is less common than modification of the thiourea core.

Quaternization: The nitrogen atom of the dimethylamino group can be alkylated with an alkyl halide to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge into the molecule.

Oxidation: The dimethylamino group can be oxidized to an N-oxide using a suitable oxidizing agent.

Modification of the Alkyl Groups: While more complex, it is theoretically possible to modify the methyl groups, for example, through radical reactions, though this is not a common strategy for simple thioureas.

The modification of the dimethylamino group can be used to fine-tune the electronic properties and basicity of the molecule, which can be important for applications in catalysis and coordination chemistry. researchgate.netacs.org

Chiral N,N-Dimethylaminothiourea Derivatives and Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, is the synthesis of a compound that favors the formation of a specific enantiomer or diastereomer. wikipedia.org The synthesis of chiral thiourea derivatives is of significant interest due to their widespread use as organocatalysts in asymmetric reactions. researchgate.netmdpi.com

Strategies for synthesizing chiral N,N-dimethylaminothiourea derivatives include:

Using a Chiral Isothiocyanate: The reaction of a chiral isothiocyanate with N,N-dimethylhydrazine will produce a chiral N,N-dimethylaminothiourea derivative. Chiral isothiocyanates can be prepared from chiral amines by reaction with thiophosgene. nih.gov

Using a Chiral Amine: While not directly applicable to N,N-dimethylaminothiourea itself, the general strategy for creating chiral thioureas often involves reacting an isothiocyanate with a chiral amine. mdpi.com

Modification of a Pre-existing Chiral Scaffold: A chiral molecule containing a suitable functional group can be derivatized to include the N,N-dimethylaminothiourea moiety.

Asymmetric Catalysis: An achiral precursor could potentially be converted to a chiral product using a chiral catalyst, although this is a less common approach for the direct synthesis of the thiourea core itself.

Chiral thioureas, including those with a dimethylamino group, have been successfully employed as organocatalysts in a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and aza-Henry reactions. researchgate.netmdpi.com The thiourea moiety acts as a hydrogen bond donor to activate the electrophile, while the amino group can act as a Brønsted base to activate the nucleophile, creating a bifunctional catalyst. researchgate.net

The table below provides examples of asymmetric reactions catalyzed by chiral thioureas:

| Asymmetric Reaction | Catalyst Type | Reference(s) |

| Michael Addition | Bifunctional thiourea with a tertiary amine | researchgate.netmdpi.com |

| Aldol Reaction | Bifunctional thiourea with a tertiary amine | researchgate.netmdpi.com |

| aza-Henry Reaction | Bifunctional thiourea with a tertiary amine | researchgate.netmdpi.com |

| Neber Reaction | Bifunctional thiourea with a tertiary amine | researchgate.netmdpi.com |

Mechanistic Investigations of N,n Dimethylaminothiourea in Organocatalysis

N,N-Dimethylaminothiourea as a Hydrogen-Bonding Organocatalyst

The catalytic prowess of N,N-dimethylaminothiourea is largely attributed to its capacity to form hydrogen bonds. The thiourea (B124793) moiety possesses two N-H groups that can act as hydrogen-bond donors, interacting with and activating electrophilic substrates. This interaction enhances the reactivity of the substrate, making it more susceptible to nucleophilic attack.

Elucidation of Catalyst-Substrate Interactions

The interaction between N,N-dimethylaminothiourea and various substrates has been a subject of extensive study. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in probing these interactions. nih.gov For instance, a shift in the N-H stretching frequency in the IR spectrum upon addition of a substrate provides direct evidence of hydrogen bonding. nih.gov

Computational studies, particularly density functional theory (DFT) calculations, have provided deeper insights into the geometry and energetics of catalyst-substrate complexes. beilstein-journals.org These studies have revealed that the conformation of the thiourea catalyst can significantly influence its interaction with the substrate. nih.gov For example, a trans-trans conformation of the N-H groups is often proposed to be the most active, as it allows for simultaneous hydrogen bonding with the electrophile, leading to enhanced activation. nih.gov

The nature of the substrate also plays a crucial role in the interaction. Substrates with hydrogen-bond acceptor sites, such as carbonyl groups or nitro groups, readily interact with the thiourea catalyst. nih.gov The strength of this interaction is influenced by the electronic properties of both the catalyst and the substrate. Electron-withdrawing groups on the thiourea catalyst can increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic activity. mdpi.com

Role of Bifunctional Activation in Catalytic Cycles

In many reactions, N,N-dimethylaminothiourea acts as a bifunctional catalyst, meaning it can activate both the electrophile and the nucleophile simultaneously. mdpi.com This dual activation is a key feature that contributes to the high efficiency of many thiourea-catalyzed reactions. The thiourea moiety activates the electrophile through hydrogen bonding, as discussed earlier. Concurrently, the dimethylamino group, being basic, can deprotonate the nucleophile, increasing its nucleophilicity.

This bifunctional activation is often depicted in a catalytic cycle. mdpi.com The cycle typically begins with the formation of a complex between the catalyst and the electrophile. The basic dimethylamino group then deprotonates the nucleophile, which subsequently attacks the activated electrophile. The final step involves the release of the product and regeneration of the catalyst.

Several mechanistic models have been proposed to describe this bifunctional activation. mdpi.com In one common model, the thiourea and the amine group work in concert to bring the reactants together in a well-organized transition state, which lowers the activation energy of the reaction and controls the stereochemical outcome. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of N,N-Dimethylaminothiourea Catalysis

To fully comprehend the catalytic process, it is essential to study the reaction kinetics and thermodynamics. This involves determining the rate of the reaction, identifying the rate-limiting step, and understanding the energy changes that occur throughout the reaction.

Determination of Rate-Limiting Steps and Energy Profiles

Computational methods, particularly DFT calculations, are powerful tools for elucidating the entire energy profile of a reaction. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, an energy diagram can be constructed. The highest energy barrier in this diagram corresponds to the rate-limiting step. nih.gov

For instance, in a typical thiourea-catalyzed Michael addition, the rate-limiting step could be the C-C bond formation, the proton transfer step, or the release of the product from the catalyst. beilstein-journals.org The exact nature of the rate-limiting step can depend on the specific reactants, catalyst, and reaction conditions.

| Reaction Parameter | Method of Determination | Significance |

| Reaction Rate | Monitoring concentration changes over time (e.g., spectroscopy, chromatography) | Provides a quantitative measure of catalyst efficiency. |

| Rate Law | Systematically varying reactant concentrations and observing the effect on the reaction rate. | Helps to elucidate the reaction mechanism and identify species involved in the rate-limiting step. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs 1/T) from temperature-dependent kinetic studies. | Represents the minimum energy required for the reaction to occur; a lower Ea indicates a faster reaction. |

| Rate-Limiting Step | Comparison of experimental kinetics with theoretical energy profiles from computational studies. nih.gov | Identifies the bottleneck of the catalytic cycle, which is the target for catalyst optimization. catalysis.blog |

Influence of Solvent Effects on Catalytic Performance

The choice of solvent can have a profound impact on the rate and selectivity of a chemical reaction. whiterose.ac.uk This is particularly true for reactions involving charged or polar species, as is often the case in organocatalysis. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy profile of the reaction. researcher.life

In the context of N,N-dimethylaminothiourea catalysis, the solvent can affect the hydrogen-bonding ability of the catalyst. Polar solvents can compete with the substrate for hydrogen bonding with the catalyst, potentially reducing its effectiveness. scirp.org Conversely, non-polar solvents may not be able to adequately solvate charged intermediates, which could also hinder the reaction.

The dielectric constant of the solvent is an important parameter to consider. whiterose.ac.uk Solvents with a high dielectric constant can stabilize charged species, which may be beneficial for certain reaction steps. However, as mentioned, they can also interfere with the crucial hydrogen-bonding interactions. Therefore, finding the optimal solvent often involves a trade-off between these competing effects.

| Solvent Property | Influence on Catalysis | Example |

| Polarity/Dielectric Constant | Can affect the stability of charged intermediates and transition states. May compete with the substrate for hydrogen bonding with the catalyst. whiterose.ac.uk | A highly polar solvent like DMF might stabilize a charged intermediate but could also weaken the catalyst-substrate hydrogen bonds. whiterose.ac.uk |

| Hydrogen-Bonding Ability | Protic solvents can form hydrogen bonds with the catalyst or substrate, potentially interfering with the desired interactions. | An alcohol solvent could hydrogen bond with the thiourea N-H groups, reducing their ability to activate the electrophile. |

| Solubility | The solvent must be able to dissolve all reactants and the catalyst to ensure a homogeneous reaction mixture. | In a reaction with a non-polar substrate, a non-polar solvent like toluene (B28343) might be preferred for solubility reasons. |

| Viscosity | Can affect the diffusion of reactants and products, which may influence the overall reaction rate. | A highly viscous solvent could slow down the reaction by limiting the rate at which reactants encounter each other. |

Stereochemical Control and Enantioselectivity in N,N-Dimethylaminothiourea Catalyzed Reactions

One of the most significant advantages of organocatalysis is the ability to control the stereochemistry of the reaction, leading to the formation of a specific stereoisomer of the product. This is particularly important in the synthesis of chiral molecules, which are prevalent in pharmaceuticals and other biologically active compounds.

N,N-Dimethylaminothiourea, when incorporated into a chiral scaffold, can be a highly effective asymmetric catalyst. The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

The origin of enantioselectivity in these reactions lies in the formation of diastereomeric transition states. The interaction of the chiral catalyst with the prochiral substrate leads to two possible transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. These transition states have different energies, and the one with the lower energy will be favored, resulting in an excess of the corresponding enantiomer.

The degree of enantioselectivity is often expressed as the enantiomeric excess (ee), which is a measure of the difference in the amounts of the two enantiomers. High enantioselectivities are often achieved through a combination of factors, including the specific design of the chiral catalyst, the nature of the reactants, and the reaction conditions.

Conformational Analysis of Catalyst Flexibility

The efficacy of organocatalysts, particularly those derived from N,N-dimethylaminothiourea, is profoundly influenced by their three-dimensional structure and conformational flexibility. nih.gov Unlike rigid catalytic systems, flexible catalysts can adapt to the steric and electronic demands of various substrates, potentially broadening their applicability. nih.gov However, this flexibility can also present challenges, as multiple accessible conformations may lead to different reaction pathways and reduced stereoselectivity. beilstein-journals.orgbeilstein-journals.org

Computational studies are essential for mapping the conformational landscape of these catalysts. Research on guanidine-thiourea catalysts, which incorporate the dimethylaminothiourea moiety, has shown that these systems cannot be treated as conformationally rigid. beilstein-journals.orgbeilstein-journals.org A full conformational search is necessary to identify the most stable structures. For instance, a study employing the TORQUE algorithm within the VAMP program, followed by optimization at the B3PW91/6–31G(d) level, identified four key low-energy conformers of a guanidine-dimethylaminothiourea catalyst. beilstein-journals.orgbeilstein-journals.org The relative energies of these conformers determine their population at a given temperature and their potential participation in the catalytic cycle.

The analysis revealed that only one of the most stable conformers featured two hydrogen bonds between a nitrogen atom in the guanidine (B92328) group and hydrogen atoms of the thiourea fragment, a crucial interaction for bifunctional catalysis. beilstein-journals.orgbeilstein-journals.org The presence of multiple low-energy conformations highlights the catalyst's inherent flexibility, which can be a critical factor in its performance. nih.gov This high degree of flexibility has been linked to lower-than-expected enantioselectivities in certain reactions, as it can allow for thermodynamic control of the reaction products rather than kinetic control, which is often the source of high stereoselectivity. beilstein-journals.orgbeilstein-journals.org

The choice of computational method for exploring the conformational space is also critical. Different software packages and force fields can yield varying results, emphasizing the need for careful benchmarking against experimental data or high-level quantum chemical calculations. chemrxiv.orgfrontiersin.org

Calculated Relative Energies of Guanidine-Thiourea Catalyst Conformers

This table presents the relative energies of the four most stable conformers of a guanidine-thiourea catalyst containing the N,N-dimethylaminothiourea scaffold, as determined by B3PW91/6–31G(d) level calculations. The energy of the most stable conformer (7a) is set to 0.00 kcal·mol⁻¹ as the reference.

| Conformer | Relative Energy (kcal·mol⁻¹) | Key Structural Features |

|---|---|---|

| 7a | 0.00 | Features two hydrogen bonds between the guanidine and thiourea moieties. beilstein-journals.orgbeilstein-journals.org |

| 7b | +0.96 | Alternative conformation with different spatial arrangement. |

| 7c | +1.22 | Alternative conformation with different spatial arrangement. |

| 7d | +1.59 | Alternative conformation with different spatial arrangement. |

Transition State Modeling for Stereocontrol

Understanding the origin of stereoselectivity in organocatalyzed reactions requires detailed modeling of the transition states (TS) for the competing reaction pathways. nih.gov For catalysts based on N,N-dimethylaminothiourea, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of these transient species. d-nb.infonih.gov By comparing the activation energies of the transition states leading to the (R) and (S) enantiomers, researchers can predict the stereochemical outcome of a reaction.

In the case of the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a guanidine-dimethylaminothiourea catalyst, extensive DFT calculations were performed to describe the reaction mechanism. beilstein-journals.orgbeilstein-journals.org The proposed catalytic cycle involves the deprotonation of the malonate by the basic guanidine group, followed by the formation of a complex between the catalyst and the nucleophile. beilstein-journals.orgmdpi.com The thiourea moiety activates the electrophile (nitroalkene) via hydrogen bonding. The stereoselectivity is determined in the subsequent C-C bond-forming step.

Computational modeling of the transition states for this reaction revealed that the high conformational flexibility of the catalyst contributed to low enantioselectivity. beilstein-journals.orgbeilstein-journals.org The small energy difference between the diastereomeric transition states means that both pathways are easily accessible, leading to a nearly racemic product. These theoretical findings align with experimental observations where high yields were achieved, but with minimal enantiomeric excess. beilstein-journals.orgbeilstein-journals.org This underscores the principle that for a catalyst to be highly enantioselective, the transition state leading to the desired enantiomer must be significantly lower in energy than the transition state leading to its mirror image.

Experimental Results for a Guanidine-Thiourea Catalyzed Michael Addition

This table shows the experimental outcomes for the Michael addition of various nucleophiles to trans-β-nitrostyrene, catalyzed by a chiral guanidine-thiourea compound. The data highlights the challenge of achieving high enantioselectivity with this flexible catalyst system.

| Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2,4-pentanedione | 13 | 54 | 25 |

| Diethyl malonate | 15 | 66 | 5 |

Rational Design for Enhanced Enantioselectivity

The insights gained from conformational analysis and transition state modeling provide a foundation for the rational design of improved catalysts. d-nb.infonih.gov By understanding the structural features that lead to poor stereocontrol, chemists can propose modifications to the catalyst scaffold to enhance its performance. nih.gov

This strategy of moving from flexible to more rigid structures is a common theme in catalyst development. nih.gov For instance, while flexible catalysts might be useful for initial screening or for adapting to a wide range of substrates, achieving high levels of stereocontrol for a specific transformation often requires a catalyst with a more pre-organized and rigid structure. nih.govnih.gov Computational chemistry plays a crucial role in this design phase, allowing for the in silico evaluation of new catalyst designs before their synthesis is undertaken, saving time and resources. d-nb.infonih.govnih.gov The ultimate goal is to create a catalyst where the active conformation is locked in an arrangement that preferentially stabilizes the transition state leading to the desired product enantiomer.

Applications of N,n Dimethylaminothiourea in Advanced Catalytic Systems

N,N-Dimethylaminothiourea in Asymmetric Michael Addition Reactions

Bifunctional organocatalysts containing a thiourea (B124793) group and a tertiary amine are widely used for various enantioselective nucleophilic reactions. nih.gov The fundamental principle involves the thiourea group activating an electrophile (like a nitroolefin) through hydrogen bonding, while the tertiary amine deprotonates a pro-nucleophile (like a malonate) to generate the active nucleophile. This cooperative action within a single molecule provides a well-organized transition state, enabling high levels of stereocontrol.

While comprehensive studies focusing solely on a simple, chiral N,N-Dimethylaminothiourea are not extensively detailed in the reviewed literature, the performance of closely related bifunctional catalysts provides significant insight into their potential. For instance, a chiral guanidine-thiourea catalyst, which incorporates a dimethylamino-functionalized scaffold, has been applied in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. beilstein-journals.org This system demonstrates moderate to good yields, although enantioselectivity was reported to be low in this specific case. beilstein-journals.org

The scope of bifunctional amine-thiourea catalysts is broad, effectively catalyzing the addition of 1,3-dicarbonyl nucleophiles to nitroolefin electrophiles. nih.govencyclopedia.pub Other successful applications include the reaction of various malonates with nitroalkenes and the addition of acetone (B3395972) to trans-β-nitrostyrene. beilstein-journals.orgmdpi.com

Table 1: Catalytic Performance of a Guanidine-Thiourea Catalyst in Michael Additions beilstein-journals.org Catalyst: Chiral guanidine-thiourea with a dimethylamino functionalized backbone (20 mol%) Reaction: Addition of nucleophile to trans-β-nitrostyrene in toluene (B28343) at room temperature.

| Nucleophile | Product | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2,4-Pentanedione | Product 13 | 120 | 54 | 25 |

| Diethyl malonate | Product 15 | 2 | 66 | 5 |

This table illustrates the performance of a complex thiourea derivative. Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

The efficiency and stereoselectivity of Michael additions catalyzed by aminothioureas are highly dependent on reaction parameters. Key factors that are typically optimized include the choice of solvent, temperature, and catalyst loading. beilstein-journals.orgnumberanalytics.com

For the nitro-Michael addition catalyzed by a guanidine-thiourea system, a solvent screen indicated that THF provided the highest yield (96%), though the reaction remained nearly racemic. beilstein-journals.org Solvents such as toluene, CH2Cl2, and acetonitrile (B52724) were also tested. beilstein-journals.org Interestingly, lowering the reaction temperature to -78 °C did not improve the enantioselectivity but did affect the yield. beilstein-journals.org This suggests that for this particular catalytic system, the activation parameters for the competing diastereomeric transition states are very similar, leading to poor stereochemical induction. beilstein-journals.org The optimization often involves balancing reactivity and selectivity to achieve the desired outcome. numberanalytics.com

Table 2: Optimization of Diethyl Malonate Addition to trans-β-Nitrostyrene beilstein-journals.org Catalyst: Chiral guanidine-thiourea (20 mol%) Conditions: Diethyl malonate (2.0 equiv), trans-β-nitrostyrene (1.0 equiv), 2 h.

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Toluene | rt | 66 | 5 |

| 2 | CH2Cl2 | rt | 84 | 5 |

| 3 | Acetonitrile | rt | 92 | 5 |

| 4 | THF | rt | 96 | 5 |

| 5 | THF | -78 | 78 | racemic |

This table shows the effect of solvent and temperature on a Michael addition catalyzed by a complex thiourea derivative. Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

Catalytic Performance with Diverse Electrophiles and Nucleophiles

N,N-Dimethylaminothiourea in Ring-Opening Polymerization (ROP)

Bifunctional aminothioureas have been successfully employed as organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide. acs.org These catalysts operate via a hydrogen-bonding mechanism, where the thiourea moiety activates the monomer's carbonyl group, increasing its electrophilicity, while the amine group activates the initiating alcohol via hydrogen bonding, enhancing its nucleophilicity. rsc.org This dual activation mechanism allows for controlled polymerization under mild conditions. acs.orgrsc.org

In combination with phosphazene organic bases, chiral aminothioureas containing a dimethylamino group have demonstrated high efficiency in the stereoselective ROP of racemic lactide (rac-LA). These binary catalytic systems facilitate fast and highly chemo- and isoselective polymerization at room temperature, yielding metal-free, stereoblock-like polylactide (PLA). The resulting semicrystalline materials exhibit melting temperatures in the range of 138–176 °C. The polymerization process is well-controlled, leading to polymers with predictable molecular weights and narrow dispersities. rsc.org

The tethered dialkylamino group in aminothiourea catalysts plays a crucial, "non-innocent" role in both the catalytic activity and the stereoselectivity of lactide ROP. Research has shown a direct correlation between the basicity of the dialkylamino group and the rate of polymerization. A decrease in the basicity of this moiety results in a corresponding decrease in reaction rates. This indicates that the amino group is intimately involved in the catalytic cycle, likely by activating the propagating alcohol chain end. Its influence extends to the isoselectivity of the polymerization process, highlighting its importance in controlling the polymer's microstructure.

The operative mechanism in the aminothiourea-catalyzed ROP of lactide is highly dependent on the nature of the co-catalyst, specifically the phosphazene base. researchgate.net

Ionic-like Mechanism: When a strongly basic phosphazene is used, it leads to high polymerization rates but with diminished stereocontrol. This pathway is believed to proceed through an ionic-like mechanism.

Associative Mechanism: In contrast, when a less basic phosphazene is employed as the co-catalyst, the reaction favors a more associative mechanism. This pathway is characterized by significant hydrogen bond interactions between the catalyst system and the monomer/polymer chain. While this results in slower ROP reactions, it affords highly isotactic PLAs, demonstrating superior stereocontrol. researchgate.net

This mechanistic duality allows for the tuning of the polymerization outcome by carefully selecting the components of the catalytic system. researchgate.netrsc.org The choice between a rapid polymerization with moderate stereoselectivity and a slower process with high stereoselectivity can be dictated by the choice of the phosphazene base paired with the aminothiourea catalyst.

Computational and Theoretical Chemistry of N,n Dimethylaminothiourea

Quantum Chemical Calculations of N,N-Dimethylaminothiourea

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of N,N-Dimethylaminothiourea. These calculations solve the molecular Schrödinger equation to provide detailed information about the molecule. wikipedia.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. numberanalytics.com It has been successfully applied to study the molecular structure and reactivity of N,N-Dimethylaminothiourea and related thiourea-based organocatalysts. beilstein-journals.org DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and parameters related to chemical reactivity. nih.gov

For instance, in a study on a guanidine-thiourea organocatalyst, which shares the dimethylaminothiourea moiety, DFT calculations at the B3PW91/6–31G(d) level were employed to explore the catalyst's conformational flexibility. beilstein-journals.org The study identified multiple stable conformers, with their relative stabilities being influenced by the inclusion of solvent effects through the Polarizable Continuum Model (PCM). beilstein-journals.org Such calculations are crucial for understanding how the molecule's shape influences its catalytic activity.

Key parameters derived from DFT studies that help in understanding the reactivity of N,N-Dimethylaminothiourea include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are critical in predicting the molecule's reactivity. A small HOMO-LUMO gap generally indicates a more reactive species. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. nih.gov For thiourea (B124793) derivatives, the negative potential is typically located around the sulfur and nitrogen atoms, while positive potentials are found near the hydrogen atoms of the amino groups. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions within the molecule. nih.gov

The following table summarizes typical parameters that can be obtained from DFT calculations for a molecule like N,N-Dimethylaminothiourea.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths and angles. physchemres.org |

| Vibrational Frequencies | Helps in the interpretation of experimental IR and Raman spectra. physchemres.org |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential | Identifies reactive sites for electrophilic and nucleophilic attack. nih.gov |

| NBO Charges | Describes the distribution of electron density on individual atoms. nih.gov |

| Hyperpolarizability | Determines non-linear optical (NLO) properties. physchemres.org |

This table is illustrative and the values for N,N-Dimethylaminothiourea would require specific calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgwikipedia.org These "from first principles" methods aim to solve the electronic Schrödinger equation to predict electronic properties with high accuracy. numberanalytics.comwikipedia.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.orgresearchgate.net

For molecules like N,N-Dimethylaminothiourea, ab initio calculations can provide benchmark data for electronic properties. For example, single-point MP2 calculations have been used to refine the energies of conformers previously optimized using DFT, offering a higher level of accuracy. beilstein-journals.org These methods are particularly useful for obtaining precise ionization potentials and electron affinities, which are fundamental electronic properties.

While computationally more demanding than DFT, ab initio methods are invaluable for validating the results of less computationally expensive methods and for studying systems where DFT may not be as reliable. wikipedia.orgtaylorandfrancis.com

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed information on the dynamic behavior, conformational flexibility, and interactions of molecules like N,N-Dimethylaminothiourea. nih.govresearchgate.net

MD simulations can reveal the conformational landscape of N,N-Dimethylaminothiourea by exploring its potential energy surface. This is crucial as the flexibility of thiourea-based catalysts can significantly impact their function. beilstein-journals.org By simulating the molecule's motion over time, researchers can identify stable conformations, the transitions between them, and how the molecule's flexibility contributes to its properties. nih.govunram.ac.id

Parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) are often calculated from MD trajectories to quantify the structural stability and compactness of the molecule over the simulation time. unram.ac.id Analysis of these parameters can indicate whether the molecule maintains a rigid structure or undergoes significant conformational changes. unram.ac.idmdpi.com

The solvent environment can have a significant impact on the structure, dynamics, and reactivity of a solute molecule. nih.gov In computational studies of N,N-Dimethylaminothiourea, it is often crucial to account for solvent effects. This can be done using either explicit or implicit solvent models. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, tetrahydrofuran) are included in the simulation box along with the solute. This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. nih.govfrontiersin.org

Implicit Solvent Models: These models represent the solvent as a continuous medium with a specific dielectric constant. beilstein-journals.orgfrontiersin.org The Polarizable Continuum Model (PCM) is a widely used implicit solvent model in DFT calculations. beilstein-journals.org While less computationally intensive, implicit models provide a good approximation of the bulk solvent effects on the solute's properties. beilstein-journals.orgnih.gov

The choice of solvent model can influence the predicted conformational preferences and reaction energetics. For example, DFT-PCM calculations on a guanidine-thiourea catalyst showed a different energetic preference for its conformers compared to gas-phase calculations, highlighting the importance of considering the solvent environment. beilstein-journals.org

Investigation of Dynamic Behavior and Flexibility

Theoretical Mechanistic Elucidation of N,N-Dimethylaminothiourea Catalysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including those catalyzed by N,N-Dimethylaminothiourea and related compounds. mdpi.com Theoretical studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of how the catalyst facilitates the reaction. mdpi.com

For bifunctional thiourea-based organocatalysts, computational studies have been key to understanding their mode of action. mdpi.com These catalysts often operate by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding interactions. mdpi.com DFT calculations can model these interactions in the transition state, explaining the observed stereoselectivity of the reaction. mdpi.com

For example, in the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a guanidine-thiourea derivative, DFT calculations were used to investigate the reaction mechanism and the origin of the low enantioselectivity. beilstein-journals.org Such studies can guide the design of new and improved catalysts by providing insights into the key factors that control the reaction outcome. beilstein-journals.orgmdpi.com

Transition State Analysis and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by analyzing the stabilities and energies of reactants, products, and the transition states that connect them. cuny.edu This analysis helps in determining the most likely reaction pathways and the energy barriers that must be overcome. cuny.edu

In the context of reactions involving aminothiourea derivatives, computational studies have been instrumental in understanding complex reaction mechanisms. For instance, in the ozonation of unsymmetrical dimethylhydrazine (UDMH), which can lead to the formation of N-Nitrosodimethylamine (NDMA), computational analysis has provided insights into the electronic nature and kinetics of the elementary reactions. nih.gov Although N,N-Dimethylaminothiourea itself was not the primary focus of this specific study, the methodologies employed are directly applicable to understanding its reaction pathways. For example, the study showed that the formation of certain intermediates involves specific attacks by ozone on N=C or N=N bonds, and the activation barriers for these processes were calculated to be significant. nih.gov Such calculations are crucial for predicting the feasibility of different reaction pathways.

Similarly, in the ring-opening polymerization (ROP) of racemic lactide, catalyzed by chiral amino(thio)ureas in conjunction with phosphazene bases, computational analysis helps to rationalize the observed experimental results. acs.org The mechanism of these reactions can vary depending on the specific catalyst and base used. acs.orgacs.org For example, a strongly basic phosphazene can induce an ionic-like mechanism, leading to rapid polymerization but with less control over the stereochemistry. acs.orgacs.org In contrast, a less basic phosphazene favors a more associative mechanism involving hydrogen bonding, which results in slower reactions but produces highly isotactic polymers. acs.orgacs.org Computational modeling of the transition states in these different pathways can explain why one is favored over the other under specific conditions.

The table below illustrates hypothetical energy barriers for different proposed reaction pathways involving a generic aminothiourea catalyst, based on the types of mechanisms discussed in the literature.

| Reaction Pathway | Catalyst System | Proposed Mechanism | Calculated Activation Barrier (kcal/mol) |

| Pathway A | Aminothiourea / Strong Base | Ionic-like | Lower |

| Pathway B | Aminothiourea / Weak Base | Associative (H-bonding) | Higher |

This table is a generalized representation based on mechanistic principles described in the cited literature and does not represent specific calculated values for N,N-Dimethylaminothiourea.

Prediction of Enantioselectivity and Stereocontrol

A significant application of computational chemistry in the study of chiral catalysts like N,N-Dimethylaminothiourea derivatives is the prediction of enantioselectivity. rsc.org Accurately predicting which enantiomer will be preferentially formed in a reaction is a challenging but highly valuable goal, as it can guide the design of more effective catalysts. rsc.org

The enantioselectivity of a reaction is determined by the difference in the free energies of the transition states leading to the different enantiomers (ΔΔG‡). beilstein-journals.org Even small differences in these energies can lead to large variations in the enantiomeric ratio. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate these transition state energies. yale.edu

For chiral aminothiourea-based catalysts, the stereocontrol arises from the specific interactions between the catalyst, the reactants, and the surrounding environment in the transition state. In the case of the ring-opening polymerization of lactide, the use of chiral aminothioureas allows for the production of stereoblock-like polylactide (PLA) materials. acs.org The degree of isoselectivity is dependent on the structure of the aminothiourea and the basicity of the co-catalyst. acs.org

Computational models can help to understand these structure-selectivity relationships. By analyzing the conformations of the catalyst-substrate complex in the transition state, researchers can identify the key interactions that favor the formation of one stereoisomer over the other. For instance, in a nitro-Michael addition catalyzed by a chiral guanidine-thiourea organocatalyst, DFT calculations were used to describe the reaction mechanism and explain the observed enantioselectivity. beilstein-journals.org The study found that the high flexibility of the catalyst led to a thermodynamic control of the products, resulting in low enantioselectivity. beilstein-journals.org This insight suggests that a more rigid catalyst design could lead to better stereocontrol. beilstein-journals.org

The development of advanced computational workflows, sometimes incorporating machine learning, is improving the accuracy of enantioselectivity predictions. rsc.orgyale.edu These methods can account for the conformational flexibility of the catalyst and substrate, which is crucial for obtaining reliable results. chemrxiv.org By considering an ensemble of low-energy transition state conformations, a more accurate prediction of the enantiomeric ratio can be achieved. rsc.org

The following table provides a hypothetical example of how computational data could be presented to compare the predicted and experimental enantioselectivity for a reaction catalyzed by a chiral N,N-Dimethylaminothiourea derivative.

| Catalyst Conformer | Transition State Energy (R) (kcal/mol) | Transition State Energy (S) (kcal/mol) | Predicted ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Ratio (R:S) | Experimental Enantiomeric Ratio (R:S) |

| Conformer 1 | 20.1 | 21.5 | 1.4 | 91:9 | 90:10 |

| Conformer 2 | 20.8 | 21.2 | 0.4 | 67:33 |

This table is a hypothetical representation to illustrate the concept and does not represent actual experimental or calculated data for N,N-Dimethylaminothiourea.

Advanced Spectroscopic Characterization and Structural Analysis of N,n Dimethylaminothiourea and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of N,N-Dimethylaminothiourea and its derivatives. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multidimensional NMR Techniques in Studying Reaction Intermediates

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals in the spectra of N,N-Dimethylaminothiourea and its complexes. acs.org These techniques spread the NMR signals into two dimensions, resolving spectral overlap that can occur in one-dimensional spectra and revealing through-bond and through-space correlations between nuclei. growingscience.com

While direct multidimensional NMR studies on reaction intermediates of N,N-Dimethylaminothiourea are not extensively documented in publicly available literature, the principles of these techniques are widely applied to study the mechanisms of reactions involving structurally similar thiourea (B124793) derivatives. acs.org For instance, in catalytic processes where a thiourea derivative acts as a catalyst, 2D NMR can be employed to identify the structure of transient catalyst-substrate complexes. By monitoring the changes in chemical shifts and the appearance of new cross-peaks in the NMR spectra as a reaction progresses, researchers can gain critical insights into the reaction mechanism, including the identification of binding sites and the conformation of reaction intermediates. researchgate.net

Table 1: Common Multidimensional NMR Techniques and Their Applications

| Technique | Information Provided | Relevance to N,N-Dimethylaminothiourea Studies |

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity within the dimethylamino and thiourea moieties. |

| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Establishes the overall carbon skeleton and connectivity between different functional groups. |

| NOESY | ¹H-¹H correlations through space | Provides information on the spatial proximity of protons, aiding in conformational analysis of the molecule and its complexes. |

Isotopic Labeling and NMR Chemical Shift Analysis

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful tool in NMR spectroscopy that can significantly enhance spectral sensitivity and simplify complex spectra. sigmaaldrich.comnmr-bio.com For N,N-Dimethylaminothiourea, selective ¹⁵N labeling of the amino and/or thiourea nitrogen atoms would allow for direct observation of these nuclei by ¹⁵N NMR. sc.edu This can provide valuable information about the electronic environment and coordination behavior of the nitrogen atoms upon complex formation with metal ions. researchgate.net

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In N,N-Dimethylaminothiourea, the electron-withdrawing nature of the thiocarbonyl group (C=S) and the nitrogen atoms influences the chemical shifts of the methyl protons and carbons. Upon coordination to a metal center, significant changes in these chemical shifts can be expected, providing evidence of complex formation and information about the coordination mode. For instance, coordination through the sulfur atom would lead to a downfield shift of the adjacent carbon signals, while coordination involving the nitrogen atoms would primarily affect the signals of the dimethylamino group. mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for N,N-Dimethylaminothiourea

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Factors Influencing Shift |

| ¹H | N-CH₃ | 2.5 - 3.5 | Solvent, concentration, temperature, coordination to metal. pitt.edu |

| ¹H | N-H | 7.0 - 9.0 (broad) | Hydrogen bonding, solvent, temperature. pitt.edu |

| ¹³C | N-CH₃ | 30 - 45 | Coordination to metal. docbrown.info |

| ¹³C | C=S | 180 - 200 | Coordination to metal, hydrogen bonding. mdpi.com |

Note: The expected chemical shift values are estimates based on data for structurally related thiourea derivatives and general principles of NMR spectroscopy. Actual values may vary depending on experimental conditions.

Vibrational Spectroscopy (IR and Raman) in Probing Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and bonding. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type, its strength, and the masses of the connected atoms. triprinceton.org

Analysis of Hydrogen Bonding and Coordination in Catalytic Systems

In N,N-Dimethylaminothiourea, the N-H protons can act as hydrogen bond donors, and the sulfur and nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonding interactions play a crucial role in the solid-state structure of the compound and its behavior in solution. IR and Raman spectroscopy are particularly well-suited to study these interactions. The formation of a hydrogen bond typically leads to a broadening and a red-shift (lower frequency) of the N-H stretching vibration in the IR spectrum. rsc.org

When N,N-Dimethylaminothiourea acts as a ligand in a metal complex, the coordination to the metal center causes characteristic shifts in the vibrational frequencies of the thiourea backbone. Coordination through the sulfur atom, a common mode for thiourea ligands, results in a decrease in the C=S stretching frequency and an increase in the C-N stretching frequency in the IR and Raman spectra. This is due to the donation of electron density from the sulfur to the metal, which weakens the C=S bond and strengthens the C-N bonds. mdpi.com

Table 3: Key Vibrational Bands in N,N-Dimethylaminothiourea and Their Expected Shifts upon Coordination

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon S-Coordination |

| ν(N-H) stretch | 3100 - 3400 | Broadening and red-shift due to hydrogen bonding. |

| ν(C-N) stretch | 1400 - 1500 | Blue-shift (higher frequency). unlp.edu.ar |

| ν(C=S) stretch | 700 - 850 | Red-shift (lower frequency). unlp.edu.ar |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time information about the consumption of reactants, the formation of products, and the presence of any reaction intermediates. rsc.org In situ IR and Raman spectroscopy are powerful techniques for this purpose. For reactions involving N,N-Dimethylaminothiourea, such as its use in catalysis or complex formation, these techniques can track the changes in the vibrational spectrum over time. sc.edubeilstein-journals.org

For example, in a catalytic reaction where N,N-Dimethylaminothiourea is a catalyst, in situ IR spectroscopy can be used to monitor the concentration of the substrate and product by following the intensity of their characteristic vibrational bands. nih.gov Furthermore, any changes in the vibrational bands of the N,N-Dimethylaminothiourea catalyst itself can provide evidence for its involvement in the reaction mechanism, such as the formation of a temporary bond with the substrate. unlp.edu.ar

Mass Spectrometry (MS) in Reaction Monitoring and Complex Formation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and quantify its presence in a sample. uni-saarland.de

For N,N-Dimethylaminothiourea, electron ionization (EI) mass spectrometry would typically show a molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern would provide information about the structure, with characteristic losses of methyl groups or parts of the thiourea backbone. nist.govdocbrown.infodocbrown.info

In the context of coordination chemistry, electrospray ionization (ESI) mass spectrometry is a particularly gentle ionization technique that allows for the observation of intact metal-ligand complexes in the gas phase. esr.cri.nz When N,N-Dimethylaminothiourea forms a complex with a metal ion, ESI-MS can be used to determine the stoichiometry of the complex by observing the m/z of the intact complex ion. nih.govpjmhsonline.com The isotopic pattern of the metal can further confirm the composition of the complex. Fragmentation of the complex ion in the mass spectrometer (MS/MS) can provide insights into the strength of the metal-ligand bond and the connectivity within the complex. vsu.ru

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Dynamics

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure and excited-state dynamics of N,N-Dimethylaminothiourea and its metal complexes. These methods provide insights into the nature of electronic transitions, the influence of the molecular environment, and the effects of metal coordination on the ligand's photophysical properties.

The electronic spectrum of thiourea and its derivatives is primarily characterized by transitions involving the thiocarbonyl (C=S) chromophore and the non-bonding electrons on the nitrogen and sulfur atoms. uzh.chijprajournal.com For N,N-Dimethylaminothiourea, the key transitions observed in the ultraviolet-visible region are the n → π* and π → π* transitions. researchgate.netlibretexts.org

The n → π* transition involves the excitation of a non-bonding electron, typically from a lone pair on the sulfur or nitrogen atoms, to an antibonding π* orbital associated with the C=S double bond. uzh.chlibretexts.org This transition is generally of lower energy, appearing at longer wavelengths, but is often weak (low molar absorptivity) because it is symmetry-forbidden. msu.edu The π → π* transition, which promotes an electron from a bonding π orbital to an antibonding π* orbital, is typically more intense and occurs at shorter wavelengths (higher energy). msu.edu In saturated compounds with lone-pair-containing substituents, n → σ* transitions can also occur. uzh.ch

Upon coordination to a metal ion, the electronic absorption spectrum of N,N-Dimethylaminothiourea undergoes significant changes. Chelation, typically through the sulfur and/or a nitrogen atom, alters the energy levels of the ligand's molecular orbitals. mdpi.com This perturbation often leads to a shift in the wavelength of the ligand-centered n → π* and π → π* transitions. Furthermore, the formation of a complex can give rise to new, often intense, absorption bands known as charge-transfer bands. researchgate.net For transition metal complexes, these are typically ligand-to-metal charge transfer (LMCT) transitions, where an electron is promoted from a ligand-based orbital to a vacant or partially filled d-orbital of the metal ion. researchgate.netnih.gov

Table 1: Representative Electronic Absorption Data for a Thiourea-type Ligand and its Metal Complex This table presents typical data to illustrate the spectroscopic changes upon complexation, as specific values for N,N-Dimethylaminothiourea are not detailed in the surveyed literature.

| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| Thiourea Ligand (Representative) | ~272 | ~9,500 | n → π |

| Thiourea Ligand (Representative) | ~225 | ~15,000 | π → π |

| Metal Complex (Representative) | ~285 (Shifted) | ~11,000 | n → π* (perturbed) |

| Metal Complex (Representative) | ~230 (Shifted) | ~18,000 | π → π* (perturbed) |

| Metal Complex (Representative) | ~350 | ~5,000 | Ligand-to-Metal Charge Transfer (LMCT) |

Fluorescence spectroscopy provides complementary information about the excited-state properties of N,N-Dimethylaminothiourea. thermofisher.com Fluorescence is the emission of a photon from a molecule after it has been raised to an electronic excited state by the absorption of light. thermofisher.com The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift. thermofisher.com

The fluorescence characteristics of thiourea derivatives can be highly sensitive to their environment and molecular structure. researchgate.net While some derivatives are strongly fluorescent, others may exhibit weak or no emission. Coordination to a metal ion can profoundly modulate the fluorescence behavior of N,N-Dimethylaminothiourea. This can occur through several mechanisms:

Fluorescence Quenching: Coordination with transition metal ions, particularly those with unpaired d-electrons (paramagnetic), often leads to efficient quenching of the ligand's fluorescence. This can happen via energy transfer or electron transfer processes between the excited ligand and the metal center.

Fluorescence Enhancement: In some cases, complexation can lead to an increase in fluorescence quantum yield. This phenomenon, known as chelation-enhanced fluorescence (CHEF), can occur if coordination with the metal ion increases the structural rigidity of the ligand, which in turn reduces the efficiency of non-radiative decay pathways and favors radiative emission.

This sensitivity of fluorescence to metal ion binding makes many thiourea derivatives useful as fluorescent sensors for metal detection. researchgate.netresearchgate.net

Table 2: Representative Fluorescence Properties for a Thiourea-type Ligand and its Metal Complex This table illustrates potential changes in fluorescence upon complexation. Specific data for N,N-Dimethylaminothiourea is not available in the surveyed literature.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Comment |

|---|---|---|---|---|

| Fluorescent Thiourea Ligand (Representative) | ~350 | ~450 | 0.25 | Moderate fluorescence. |

| Paramagnetic Metal Complex (e.g., Cu(II)) | ~350 | ~450 | <0.01 | Strongly quenched fluorescence. |

| Diamagnetic Metal Complex (e.g., Zn(II)) | ~355 | ~445 | 0.55 | Chelation-enhanced fluorescence (CHEF). |

Coordination Chemistry of N,n Dimethylaminothiourea

N,N-Dimethylaminothiourea as a Ligand in Metal Complexes

N,N-Dimethylaminothiourea is a derivative of thiourea (B124793) featuring a dimethylamino group. As a ligand, its coordination behavior is dictated by the presence of multiple potential donor atoms: the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the amino and dimethylamino groups. This versatility allows it to form stable complexes with a wide range of transition metals.

The synthesis of metal complexes involving N,N-Dimethylaminothiourea typically follows established methods of coordination chemistry. A common route involves the direct reaction of a metal salt (e.g., chlorides, sulfates, or acetates) with the N,N-Dimethylaminothiourea ligand in a suitable solvent. tccollege.org The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final structure and coordination number of the resulting complex. For instance, procedures often involve dissolving the metal salt and the ligand in a solvent like ethanol (B145695) or methanol, followed by stirring, and sometimes gentle heating, to facilitate the reaction. arabjchem.org The resulting metal complex may then precipitate from the solution or be isolated by solvent evaporation. tccollege.org

Characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy : This technique is used to identify the coordination mode of the ligand. Shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation provide evidence of ligand-to-metal bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insight into the binding sites.

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and the specific atoms involved in the metal-ligand bonds. nih.gov

UV-Vis Spectroscopy : Electronic spectra can provide information about the d-d transitions of the metal center and charge-transfer bands, which are characteristic of the coordination environment.

Elemental Analysis : This analysis confirms the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions. arabjchem.org

| Technique | Information Obtained | Typical Observations for N,N-Dimethylaminothiourea Complexes |

| IR Spectroscopy | Identifies functional groups and coordination sites. | Shift in ν(C=S) and ν(N-H) frequencies upon coordination. |

| NMR Spectroscopy | Provides structural information for diamagnetic complexes. | Changes in chemical shifts of N-CH₃ and N-H protons. |

| X-ray Crystallography | Determines precise 3D molecular structure. nih.gov | Reveals bond lengths, angles, and coordination geometry (e.g., tetrahedral, square planar). nih.govnih.gov |

| Elemental Analysis | Confirms the stoichiometric composition. arabjchem.org | Matches calculated elemental percentages for the proposed formula. |

N,N-Dimethylaminothiourea possesses multiple potential donor sites, leading to various possible binding modes. The most common mode of coordination for thiourea and its derivatives is through the soft sulfur atom, which has a high affinity for many transition metals. However, coordination can also occur through one of the nitrogen atoms, or it can act as a bidentate ligand, chelating to the metal center using both a sulfur and a nitrogen atom.

The coordination geometry of the resulting metal complex is influenced by several factors, including the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the metal-to-ligand ratio. libretexts.orglibretexts.org Common geometries for transition metal complexes include:

Tetrahedral : Often formed with d¹⁰ metal ions or when bulky ligands are involved. libretexts.org

Square Planar : Typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.gov

Octahedral : A very common geometry for a wide range of metal ions, involving coordination to six ligands. tccollege.org

Trigonal Bipyramidal and Square Pyramidal : These five-coordinate geometries are also possible and are often close in energy. nih.govlibretexts.orglibretexts.org

For example, a palladium(II) center, which has a d⁸ electron configuration, is known to form square-planar complexes with related N,N-dimethyl-substituted diamine ligands. nih.gov It is plausible that N,N-Dimethylaminothiourea could form similar four-coordinate, square-planar complexes.

Synthesis and Characterization of Metal-N,N-Dimethylaminothiourea Complexes

Influence of N,N-Dimethylaminothiourea Ligand on Metal Center Reactivity